ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
The compound is a derivative of pyrrole and pyrimidine, which are both important structures in medicinal chemistry . Pyrrole derivatives have been shown to have diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidine and its derivatives have also been proven to have similar activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several rings and functional groups. The presence of the pyrrole and pyrimidine rings, as well as the ester group, would likely have significant effects on the compound’s properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group could make it more polar, while the presence of the aromatic rings could increase its stability .Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it were being developed as a drug, for example, future research might focus on optimizing its properties, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
ethyl (2Z)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-5-31-22(28)19-13(2)25-23-26(21(27)18(32-23)11-14-7-6-10-24-14)20(19)16-12-15(29-3)8-9-17(16)30-4/h6-12,20,24H,5H2,1-4H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTRPYIQVHNDAO-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=CC=CN4)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)/C(=C/C4=CC=CN4)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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